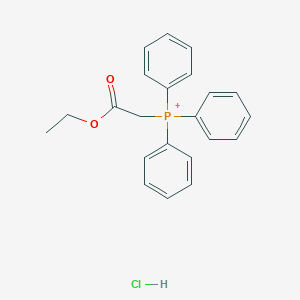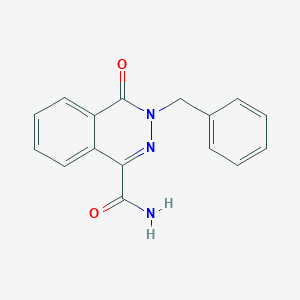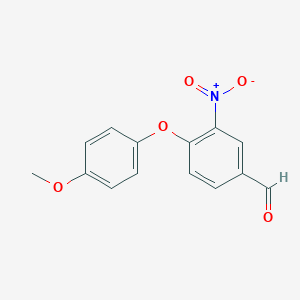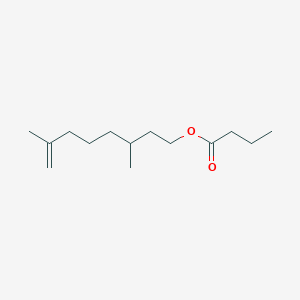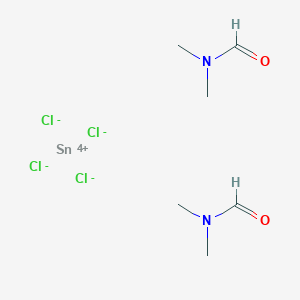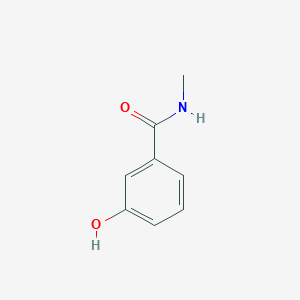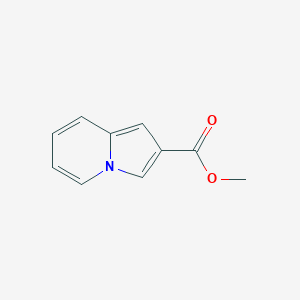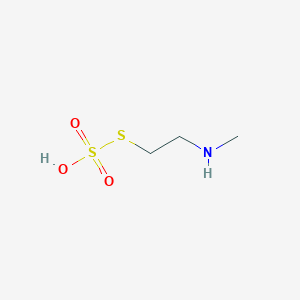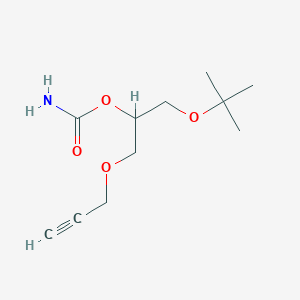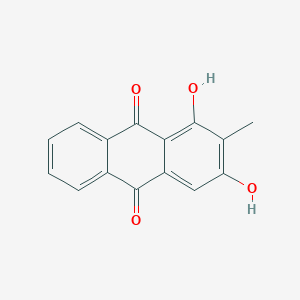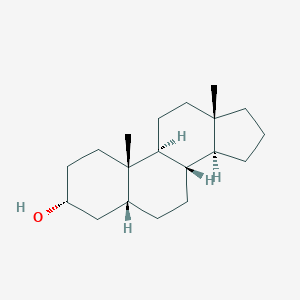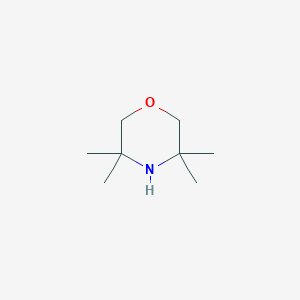
3,3,5,5-Tetramethylmorpholine
Overview
Description
3,3,5,5-Tetramethylmorpholine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a morpholine derivative characterized by the presence of four methyl groups attached to the morpholine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethylmorpholine can be synthesized through the reaction of di-(1-hydroxy-2-methyl-2-propyl)amine with methanesulfonic acid. The reaction is carried out by heating the mixture to 130°C for over 10 hours, followed by cooling and addition to a 10% sodium hydroxide solution .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as described above, with potential optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-Tetramethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the morpholine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to secondary amines.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
3,3,5,5-Tetramethylmorpholine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylmorpholine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a base in deprotonation reactions. The compound’s effects are mediated through its ability to stabilize transition states and facilitate the formation of reaction intermediates .
Comparison with Similar Compounds
- 2,2,6,6-Tetramethylpiperidine
- 2,2-Dimethylmorpholine
- 3,3,5,5-Tetramethylcyclohexanone
- 1,2,2,6,6-Pentamethylpiperidine
Comparison: 3,3,5,5-Tetramethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct steric and electronic properties. Compared to 2,2,6,6-Tetramethylpiperidine, it has a different ring structure and functional group orientation, leading to varied reactivity and applications .
Properties
IUPAC Name |
3,3,5,5-tetramethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSHCQUVDDBCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404545 | |
| Record name | 3,3,5,5-tetramethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19412-12-5 | |
| Record name | 3,3,5,5-tetramethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that morpholine hydrates haven't been previously discovered. Why is the potential for 3,3,5,5-Tetramethylmorpholine to form hydrates significant?
A1: While both piperidine and morpholine are structurally similar, only piperidine was known to form hydrates. The research demonstrates that this compound, a derivative of morpholine, can indeed form both hemihydrates and dihydrates. [] This finding is significant because it reveals that the presence of the oxygen atom in the morpholine ring doesn't inherently prevent hydrate formation. Furthermore, the study highlights the influence of steric hindrance on hydrate formation. Despite the bulky tetramethyl substituents, this compound still interacts with water molecules to create ordered crystal structures. This information contributes to a deeper understanding of the factors governing hydrate formation in heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


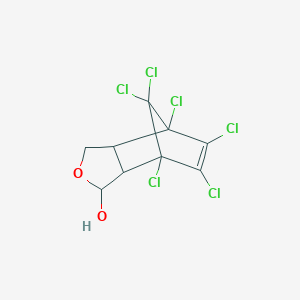
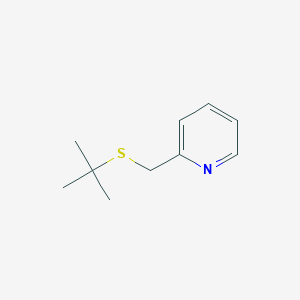
![[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate](/img/structure/B91139.png)
